Cas no 2172270-82-3 ({9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide)

{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide structure
2172270-82-3 structure
Product name:{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide
CAS No:2172270-82-3
MF:C9H17NO6S2
Molecular Weight:299.364380598068
CID:5893131
PubChem ID:165509113

{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide 化学的及び物理的性質

名前と識別子

    • {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide
    • {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
    • 2172270-82-3
    • EN300-1277746
    • インチ: 1S/C9H17NO6S2/c10-18(13,14)6-8-5-15-7-9(16-8)1-3-17(11,12)4-2-9/h8H,1-7H2,(H2,10,13,14)
    • InChIKey: BRFDHLMTPGXVPF-UHFFFAOYSA-N
    • SMILES: S1(CCC2(COCC(CS(N)(=O)=O)O2)CC1)(=O)=O

計算された属性

  • 精确分子量: 299.04972961g/mol
  • 同位素质量: 299.04972961g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 486
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.8
  • トポロジー分子極性表面積: 130Ų

{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1277746-1.0g
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
1g
$0.0 2023-06-08
Enamine
EN300-1277746-500mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
500mg
$1385.0 2023-10-01
Enamine
EN300-1277746-50mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
50mg
$1212.0 2023-10-01
Enamine
EN300-1277746-250mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
250mg
$1328.0 2023-10-01
Enamine
EN300-1277746-1000mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
1000mg
$1442.0 2023-10-01
Enamine
EN300-1277746-10000mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
10000mg
$6205.0 2023-10-01
Enamine
EN300-1277746-2500mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
2500mg
$2828.0 2023-10-01
Enamine
EN300-1277746-5000mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
5000mg
$4184.0 2023-10-01
Enamine
EN300-1277746-100mg
{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro[5.5]undecan-2-yl}methanesulfonamide
2172270-82-3
100mg
$1269.0 2023-10-01

{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide 関連文献

{9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamideに関する追加情報

Research Brief on {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide (CAS: 2172270-82-3)

The compound {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide (CAS: 2172270-82-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug development.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of sulfonamide-based therapeutics. Its spirocyclic structure, characterized by a 1,4-dioxa-9λ⁶-thiaspiro[5.5]undecane core, provides a rigid framework that enhances binding affinity to biological targets. Researchers have exploited this feature to develop novel inhibitors targeting enzymes such as carbonic anhydrases and matrix metalloproteinases, which are implicated in various diseases, including cancer and inflammatory disorders.

One of the most promising applications of {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide is in the design of prodrugs. A 2023 study demonstrated its utility as a masked sulfonamide moiety, which can be selectively activated under physiological conditions to release the active drug. This approach has been particularly effective in improving the pharmacokinetic profiles of sulfonamide-based drugs, reducing off-target effects and enhancing bioavailability.

In addition to its therapeutic potential, the compound has also been investigated for its role in chemical biology tools. For instance, it has been incorporated into activity-based probes (ABPs) to study sulfonamide-protein interactions in live cells. These probes have provided valuable insights into the dynamics of enzyme inhibition and have facilitated the identification of new drug targets.

Despite these advances, challenges remain in the large-scale synthesis and optimization of {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide derivatives. Recent efforts have focused on streamlining synthetic routes and improving yields, with notable progress reported in the use of catalytic asymmetric synthesis to access enantiomerically pure forms of the compound.

In conclusion, {9,9-dioxo-1,4-dioxa-9lambda6-thiaspiro5.5undecan-2-yl}methanesulfonamide represents a promising scaffold for drug discovery and chemical biology. Its unique structural features and versatile applications underscore its potential to address unmet medical needs. Future research should prioritize the exploration of its therapeutic efficacy in preclinical models and the development of scalable synthetic methodologies.

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